oxalic acid;2-(2-phenoxyphenyl)piperidine
Overview
Description
oxalic acid;2-(2-phenoxyphenyl)piperidine is a chemical compound with the molecular formula 2C17H19NO.C2H2O4 and a molecular weight of 596.72 . It is known for its unique structure, which includes a piperidine ring substituted with a phenoxyphenyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-(2-phenoxyphenyl)piperidine typically involves the reaction of 2-phenoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
oxalic acid;2-(2-phenoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxy and piperidine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce phenoxyphenyl piperidines .
Scientific Research Applications
oxalic acid;2-(2-phenoxyphenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;2-(2-phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group can interact with various receptors and enzymes, leading to changes in cellular functions. The piperidine ring may also play a role in modulating these interactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to oxalic acid;2-(2-phenoxyphenyl)piperidine include:
- 2-(2-Phenoxyphenyl)piperidine
- 2-(2-Phenoxyphenyl)piperidine hydrochloride
- 2-(2-Phenoxyphenyl)piperidine acetate
Uniqueness
What sets this compound apart from these similar compounds is its oxalate salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
oxalic acid;2-(2-phenoxyphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19NO.C2H2O4/c2*1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18-16;3-1(4)2(5)6/h2*1-5,8-10,12,16,18H,6-7,11,13H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIILPIXMLKVIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2OC3=CC=CC=C3.C1CCNC(C1)C2=CC=CC=C2OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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